molecular formula C16H13N3O7S2 B1195085 C.I. ACID RED 33 CAS No. 2203-16-9

C.I. ACID RED 33

Cat. No.: B1195085
CAS No.: 2203-16-9
M. Wt: 423.4 g/mol
InChI Key: UDCKXEFJOHLCKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D&C Red No. 33 free acid involves the diazotization of aniline followed by coupling with 2,7-naphthalenedisulfonic acid . The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the azo bond.

Industrial Production Methods

Industrial production of D&C Red No. 33 free acid often employs high-performance liquid chromatography (HPLC) for purification . The mobile phase in HPLC may contain acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry-compatible applications .

Chemical Reactions Analysis

Types of Reactions

D&C Red No. 33 free acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions .

Major Products

The major products formed from these reactions include various aromatic amines and substituted naphthalene derivatives .

Scientific Research Applications

D&C Red No. 33 free acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    D&C Red No. 27: Another azo dye used in similar applications but with different chemical properties.

    FD&C Red No. 40: A widely used food dye with a different molecular structure.

    D&C Yellow No. 10: A yellow dye used in cosmetics and pharmaceuticals.

Uniqueness

D&C Red No. 33 free acid is unique due to its specific molecular structure, which provides distinct optical properties and stability under various conditions . Its ability to form stable complexes with biological molecules makes it particularly valuable in scientific research and industrial applications .

Properties

CAS No.

2203-16-9

Molecular Formula

C16H13N3O7S2

Molecular Weight

423.4 g/mol

IUPAC Name

5-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C16H13N3O7S2/c17-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)19-18-10-4-2-1-3-5-10/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26)

InChI Key

UDCKXEFJOHLCKM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O

Key on ui other cas no.

2203-16-9

Synonyms

5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonic acid
acid red 33
azo fuchsine
azofuchsine
D and C Red #33
D and C Red No. 33
D.C. Red No. 33

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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